![molecular formula C19H20O9 B1153745 Iriflophenone 2-O-rhamnoside CAS No. 943989-68-2](/img/structure/B1153745.png)
Iriflophenone 2-O-rhamnoside
Overview
Description
Iriflophenone 2-O-rhamnoside is a natural compound found in the herbs of Macaranga tanarius. It belongs to the phenolic class of compounds and exhibits interesting biological properties. Its chemical structure consists of a complex arrangement of hydroxyl groups and aromatic rings .
Molecular Structure Analysis
The molecular formula of Iriflophenone 2-O-rhamnoside is C19H20O9 , with a molecular weight of 392.4 g/mol . Its IUPAC name is [2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl] -(4-hydroxyphenyl)methanone. The compound features a rhamnose moiety attached to a phenolic core .
Physical And Chemical Properties Analysis
Scientific Research Applications
Pharmacokinetic Studies
Iriflophenone 2-O-α-rhamnopyranoside (IP2R) has been studied for its pharmacokinetics in rats. A study found that after a single dose of 25 mg/kg by intravenous administration, the plasma concentration–time curve of IP2R conformed to a two-compartment open model . The half-life of IP2R in rats was found to be 2.44 minutes .
Anti-Inflammatory Properties
IP2R is a major constituent of the leaves of Aquilaria sinensis (Lour.) Gilg (Thymeleaceae), which has been reported to have anti-inflammatory properties .
Anti-Tumor Properties
The extract obtained from the leaves of A. sinensis, which contains IP2R, has been reported to have anti-tumor properties .
Analgesic Properties
The same extract has also been reported to have analgesic properties .
Therapeutic and Prophylactic Activity on Constipation, Intestinal Obstruction, and Obesity
The extract has been reported to have therapeutic and prophylactic activity on constipation, intestinal obstruction, and obesity .
Therapeutic Effect on Hemorrhage and Cerebral Ischemia
The extract has been reported to have a therapeutic effect on hemorrhage and cerebral ischemia .
Blood Glucose-Reducing Effect
The extract has been reported to have a blood glucose-reducing effect .
Anti-Allergic Properties
IP2R can reduce the amount of Immunoglobulin E (IgE) secreted by human myeloma U266 cells, indicating its potential as an anti-allergic agent .
Cytotoxicity Against Human Tumor Cells
IP2R also exhibits significant cytotoxicity against three human tumor cells (A-549 lung carcinoma, MCF-7 breast adenocarcinoma and HT-29 colon adenocarcinoma) .
Mechanism of Action
Target of Action
Iriflophenone 2-O-rhamnoside has been found to reduce the amount of Immunoglobulin E (IgE) secreted by human myeloma U266 cells . It also exhibits significant cytotoxicity against three human tumor cells: A-549 lung carcinoma, MCF-7 breast adenocarcinoma, and HT-29 colon adenocarcinoma . These cells and molecules can be considered as the primary targets of Iriflophenone 2-O-rhamnoside.
Mode of Action
Its ability to reduce ige secretion suggests that it may interfere with the immune response . Its cytotoxic effects on tumor cells indicate that it may induce cell death or inhibit cell proliferation .
Biochemical Pathways
Given its effects on ige secretion and tumor cells, it is likely that it impacts immune response pathways and cell proliferation pathways .
Pharmacokinetics
Iriflophenone 2-O-rhamnoside has a half-life value of 2.44 minutes in rats at the administration of 25 mg/kg . This suggests that the compound is rapidly metabolized and eliminated from the body. The pharmacokinetics of Iriflophenone 2-O-rhamnoside in rats after a single dose of 25 mg/kg by intravenous administration conformed to a two-compartment open model .
Result of Action
The result of Iriflophenone 2-O-rhamnoside’s action is a reduction in IgE secretion and cytotoxic effects on certain tumor cells . This could potentially lead to a decrease in allergic responses (as IgE is involved in allergic reactions) and a reduction in tumor growth.
properties
IUPAC Name |
[2,4-dihydroxy-6-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O9/c1-8-15(23)17(25)18(26)19(27-8)28-13-7-11(21)6-12(22)14(13)16(24)9-2-4-10(20)5-3-9/h2-8,15,17-23,25-26H,1H3/t8-,15-,17+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUFDLBIUJUAJE-KONKAKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=CC(=C2C(=O)C3=CC=C(C=C3)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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